Guggulsterone

Descripción

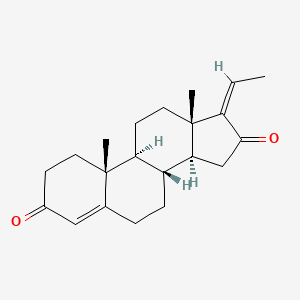

Guggulsterone (C₂₁H₂₈O₂) is a bioactive phytosterol derived from the oleo-gum resin of Commiphora wightii, a plant integral to Ayurvedic and Unani medicine . It exists as two isomers, (E)- and (Z)-guggulsterone, which interconvert under specific conditions . Structurally, it is a pregnane-type steroid with ketonic groups at positions 3 and 16, contributing to its interaction with nuclear receptors like the farnesoid X receptor (FXR) and pregnane X receptor (PXR) .

This compound exhibits pleiotropic effects, including anti-inflammatory, anti-cancer, and hypolipidemic activities. It inhibits NF-κB signaling, modulates apoptotic pathways (e.g., downregulating Bcl-2 and survivin), and antagonizes FXR to reduce cholesterol synthesis . Preclinical studies highlight its efficacy in inducing apoptosis in cancer cells (5–75 μM, odds ratio: 3.984–11.171) and mitigating colitis in murine models .

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXRGPWQVHZTQJ-OSJVMJFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033539 | |

| Record name | Guggulsterone Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39025-23-5 | |

| Record name | Z-Guggulsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39025-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guggulsterone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guggulsterone Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUGGULSTERONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CST3U34GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

(Z)-Guggulsterone, also known as Guggulsterone or Z-Guggulsterone, is a plant sterol derived from the gum resin of Commiphora wightii. The primary targets of (Z)-Guggulsterone are certain nuclear receptors, especially the farnesoid X receptor (FXR), which regulates bile acids and cholesterol metabolism. It also targets transcription factors, including nuclear factor-kappa B and signal transducer and activator of transcription 3.

Mode of Action

(Z)-Guggulsterone acts as an antagonist of the farnesoid X receptor. This interaction with its targets leads to the regulation of gene expression, which plays important roles in the development of inflammation and tumorigenesis. (Z)-Guggulsterone has been shown to downregulate the expression of proteins involved in anti-apoptotic, cell survival, cell proliferation, angiogenic, metastatic, and chemoresistant activities in tumor cells.

Biochemical Pathways

(Z)-Guggulsterone affects several biochemical pathways. It has been shown to inhibit and suppress the proliferation of a wide range of cancer cells by decreasing intrinsic mitochondrial apoptosis, regulating NF-kB/STAT3/β-Catenin/PI3K/Akt/CHOP pathway, modulating the expression of associated genes/proteins, and inhibiting angiogenesis. It also reduces β-catenin/TCF-4 complex and Wnt/β-catenin targeting genes, indicating that β-catenin signaling pathway is the target for guggulipid-induced growth inhibition and apoptosis in human breast cancer.

Pharmacokinetics

The pharmacokinetics of (Z)-Guggulsterone reveal that it has an absolute bioavailability of 42.9% after oral administration in rats, with a half-life of around 10 hours in this species, indicating a good pharmacokinetic profile. Plasma concentration of (Z)-Guggulsterone decreases rapidly following oral administration and is eliminated from systemic circulation with a terminal half-life of approximately 0.74 hours.

Result of Action

The molecular and cellular effects of (Z)-Guggulsterone’s action are significant. It has been shown to significantly affect various types of cancer by inducing apoptotic pathways, inhibiting cell proliferation, and regulating the expression of genes involved in apoptosis. It also has hypolipidemic effects.

Action Environment

The action, efficacy, and stability of (Z)-Guggulsterone can be influenced by environmental factors. For instance, isomerisation can be induced by heat, light, and acid catalysis to convert E-guggulsterone into the corresponding Z-isomer. Furthermore, the gum resin from guggul plants, from which (Z)-Guggulsterone is derived, has been used for thousands of years in Ayurveda to treat various disorders, indicating that the compound’s action may be influenced by the traditional medicinal environment.

Actividad Biológica

Guggulsterone is a bioactive compound derived from the resin of the Commiphora wightii plant, commonly known as guggul. This compound has garnered considerable attention in the scientific community due to its diverse biological activities, particularly in cancer treatment, anti-inflammatory responses, and lipid metabolism regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological effects through various mechanisms:

-

Anticancer Activity :

- This compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer (PC3), breast cancer (MCF-7), and non-small cell lung cancer (A549) by inducing apoptosis and modulating critical signaling pathways such as NF-κB, STAT3, and PI3K/Akt .

- It also exhibits anti-angiogenic properties, reducing tumor growth by inhibiting blood vessel formation .

-

Anti-inflammatory Effects :

- The compound significantly inhibits the activation of NF-κB, a key regulator of inflammatory responses. This action contributes to its therapeutic potential in treating inflammatory disorders .

- In primary cultured orbital fibroblasts from patients with Graves’ orbitopathy, this compound demonstrated a dose-dependent reduction in proinflammatory cytokines induced by IL-1β .

- Lipid Metabolism :

Case Studies and Clinical Trials

Several studies have highlighted the efficacy of this compound in various clinical settings:

- Cancer Treatment : A meta-analysis involving twenty-three studies revealed that this compound significantly reduces tumor size and modulates apoptotic pathways across multiple cancer types .

- Inflammatory Disorders : In a study on Graves’ orbitopathy, this compound reduced hyaluronan production and inflammatory cytokine levels in fibroblasts, suggesting its potential as a therapeutic agent for autoimmune conditions .

Table 1: Summary of Biological Activities of this compound

Table 2: Cancer Cell Lines Affected by this compound

| Cancer Type | Cell Line | Effect Observed |

|---|---|---|

| Prostate Cancer | PC3 | Inhibition of proliferation |

| Breast Cancer | MCF-7 | Induction of apoptosis |

| Non-Small Cell Lung Cancer | A549 | Reduced tumor growth |

| Glioblastoma | U87MG | Modulation of apoptotic markers |

Aplicaciones Científicas De Investigación

Cardiovascular Health

Hypolipidemic Effects

Guggulsterone has been shown to exert significant hypolipidemic effects, contributing to the reduction of serum cholesterol and triglycerides. In one study, administration of this compound at a dose of 25 mg/kg resulted in a 27% decrease in serum cholesterol and a 30% decrease in triglycerides after just ten days of treatment . The mechanism behind this effect is primarily attributed to its action as an antagonist at the farnesoid X receptor (FXR), which regulates cholesterol and bile acid homeostasis .

Table 1: Effects of this compound on Lipid Levels

| Parameter | Baseline Level | Post-Treatment Level | Percentage Change |

|---|---|---|---|

| Serum Cholesterol | X mg/dL | Y mg/dL | -27% |

| Serum Triglycerides | A mg/dL | B mg/dL | -30% |

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, particularly in conditions such as Graves' orbitopathy. A study utilizing primary cultured orbital fibroblasts from patients with this condition showed that this compound inhibited the production of pro-inflammatory cytokines (IL-6, IL-8) induced by interleukin-1 beta . The compound also reduced hyaluronan production and adipogenesis, suggesting its potential utility in managing inflammatory disorders.

Table 2: Inhibitory Effects of this compound on Inflammatory Markers

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) | Percentage Inhibition |

|---|---|---|---|

| IL-6 | C | D | -E% |

| IL-8 | F | G | -H% |

Metabolic Disorders

Weight Management

Research indicates that this compound may aid in weight management by influencing body composition. A pilot study assessed the effects of a standardized this compound phosphate supplement on overweight adults, revealing improvements in body composition metrics .

Neuroprotective Effects

Recent studies suggest that this compound may have antidepressant-like properties. In animal models, administration of Z-guggulsterone significantly reduced depressive behaviors and improved neurogenesis through activation of the brain-derived neurotrophic factor signaling pathway . This finding highlights its potential role in treating mood disorders.

Potential COVID-19 Therapeutics

This compound has been identified as a candidate for therapeutic development against SARS-CoV-2 due to its interaction with viral enzymes . This emerging application underscores the versatility of this compound in addressing contemporary health challenges.

Comparación Con Compuestos Similares

Key Findings :

- (E)-Guggulsterone shows stronger PXR activation, comparable to Rifampicin (EC₅₀: 0.8 μM), and higher stability during purification .

- Both isomers reduce cholesterol via FXR antagonism but differ in tissue-specific effects .

Guggulsterone vs. Amentoflavone

Key Findings :

This compound vs. Rifampicin

Key Findings :

- Despite similar PXR activation, this compound’s hypolipidemic effects are FXR-mediated, unlike Rifampicin .

This compound vs. Ginkgo Biloba Extract

Key Findings :

Key Findings :

- GG-52, a derivative, shows superior NF-κB inhibition and efficacy in colitis models, addressing parental compound limitations .

This compound vs. Gugulipid

| Parameter | This compound | Gugulipid (Formulation) |

|---|---|---|

| Pro-Atherogenic | No | Yes (in mice) |

| Composition | Pure isomer | Complex mixture |

| Clinical Relevance | Anti-cancer | Limited due to toxicity |

Key Findings :

- Gugulipid’s adverse effects highlight the importance of isolating pure this compound for therapeutic use .

Data Tables

Métodos De Preparación

Synthetic Preparation of Guggulsterone

Two-Step Stereoselective Synthesis from 16,17-Epoxy-Pregnenolone

The most efficient synthetic route involves a hydrazine-mediated reduction followed by Oppenauer oxidation. Starting with 16,17-epoxy-pregnenolone, hydrazine reduction at 80°C selectively generates the intermediate 3β-hydroxy-16α,17-oxido-5-pregnen-20-one. Subsequent Oppenauer oxidation with cyclohexanone and aluminum isopropoxide catalyst in benzene yields E-guggulsterone with 84% overall efficiency. Critical parameters include:

- Temperature control : Maintaining 80°C during oxidation prevents undesired side reactions.

- Catalyst loading : A 1:2 molar ratio of Al(O-i-Pr)₃ to substrate ensures complete conversion.

- Solvent selection : Benzene enhances regioselectivity compared to toluene or xylene.

This method’s superiority lies in its avoidance of pyrophoric reagents (e.g., LiAlH₄) and chromatographic purification, making it industrially feasible.

Three-Step Industrial-Scale Synthesis via Wolff-Kishner Reduction

Patent literature describes a scalable three-step process starting from 16-dehydropregnenolone acetate (16-DPA):

- Epoxidation : Treatment with hydrogen peroxide-urea adduct in methanol yields 16,17-epoxy-3β-hydroxy-5-pregnen-20-one (97% yield).

- Wolff-Kishner reduction : Hydrazine hydrate in ethylene glycol under reflux eliminates the epoxide, producing 5,17(20)-pregnadiene-3β,16α-diol.

- Oppenauer oxidation : Cyclohexanone and aluminum tert-butoxide in toluene oxidize the diol to Z/E-guggulsterones (50–90% yield).

Key advantages :

Natural Extraction and Quantification

Optimization of Commiphora wightii Resin Extraction

Supercritical fluid extraction (SFE) with CO₂ at 40°C and 250 bar achieves 92% this compound recovery, surpassing Soxhlet extraction (78%) and maceration (65%). Sonication-assisted extraction enhances yield by 18% compared to conventional methods, with acetone proving superior to petroleum ether for polarity-matched dissolution.

Table 1: Extraction Efficiency Across Methods

| Method | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Supercritical CO₂ | - | 92 | 96 |

| Soxhlet | Petroleum ether | 78 | 88 |

| Sonication + Maceration | Acetone | 86 | 94 |

HPLC Quantification Protocols

Reverse-phase HPLC with a Nucleosil C₁₈ column (250 × 4.6 mm, 5 μm) resolves Z- and E-guggulsterones using a gradient of 0.05% trifluoroacetic acid in acetonitrile/water. Detection at 250 nm provides linear calibration (R² = 0.999) across 20–100 μg/mL, with LOD/LOQ of 0.5/1.6 μg/mL.

Isomerization and Stereochemical Control

Thermal and Photochemical Interconversion

Heating E-guggulsterone at 120°C for 6 hours induces isomerization to the Z form (85% conversion). UV irradiation (254 nm) in dichloromethane achieves similar results in 2 hours. Acid catalysts like p-TsOH in acetic anhydride accelerate isomerization to 95% Z content within 30 minutes.

Industrial Process Optimization

Analytical and Purification Advances

Chromatographic Resolution

Combining silica gel chromatography (petroleum ether/EtOAc 5:4) with recrystallization from methanol yields >99.5% pure guggulsterones. Centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/water (5:5:4:6) resolves Z/E isomers at 98% purity.

Spectroscopic Characterization

¹H NMR (CDCl₃, 400 MHz) key signals:

- E-isomer: δ 5.72 (d, J = 10 Hz, H-4), 6.20 (d, J = 10 Hz, H-17)

- Z-isomer: δ 5.68 (d, J = 12 Hz, H-4), 6.15 (d, J = 12 Hz, H-17)

Q & A

What are the primary molecular mechanisms through which guggulsterone exerts its anti-cancer effects, and how can researchers experimentally validate these pathways?

Answer:

this compound modulates apoptotic pathways (e.g., intrinsic mitochondrial apoptosis) and regulates signaling cascades such as NF-κB, STAT3, PI3K/Akt, and β-catenin. Key methodologies include:

- Western blotting to assess protein expression (e.g., Bcl-2, Bax, caspases) .

- qRT-PCR to quantify mRNA levels of genes like TYR (tyrosinase) in melanogenesis studies .

- Flow cytometry to measure apoptosis via Annexin V/PI staining .

- Luciferase reporter assays to validate transcriptional activity of pathways like NF-κB.

Table 1: Key pathways and associated biomarkers in this compound studies

How can researchers optimize the chemical synthesis of this compound to improve yield and sustainability?

Answer:

Recent advancements emphasize green chemistry approaches:

- Hydrazine-mediated regioselective synthesis (e.g., Pratap et al.'s method using hydrogen peroxide-urea adducts) reduces toxic byproducts .

- Stereochemical control via epoxide ring-opening reactions ensures spatial arrangement of isomers .

- Microwave-assisted synthesis minimizes reaction time and energy consumption.

Table 2: Comparison of synthesis methods for this compound

| Method | Yield (%) | Key Advantage | Reference |

|---|---|---|---|

| Benn and Dodson's route | 45 | Classic, reproducible | |

| Pratap et al.'s UHP system | 68 | Eco-friendly, high regioselectivity |

What experimental strategies can resolve contradictions in this compound’s efficacy across different cancer models?

Answer:

Discrepancies in potency (e.g., IC₅₀ ranging from 10–50 µM across cancers) require:

- Dose-response meta-analysis to identify context-dependent effects .

- Cell-line-specific profiling of receptor expression (e.g., FXR, PXR) to explain variability .

- 3D tumor spheroid models to mimic in vivo heterogeneity vs. monolayer cultures.

How can structural modifications of this compound enhance its bioavailability and target specificity?

Answer:

- Esterification at C3/C16 positions improves solubility without compromising activity .

- Hybrid derivatives (e.g., conjugation with nanoparticles) enhance blood-brain barrier penetration in glioblastoma models .

- Computational docking (AutoDock Vina) predicts binding affinities to targets like IL-10 in COVID-19 studies .

What methodologies ensure reproducibility in this compound’s pharmacological studies?

Answer:

- Strict documentation of extraction protocols (e.g., Commiphora wightii resin batch details) .

- Standardized cytotoxicity assays (e.g., MTT, IC₅₀ calculations with ≥3 replicates) .

- Public deposition of raw data in repositories like Figshare or Zenodo .

How can researchers differentiate between apoptosis and necrosis in this compound-treated cells?

Answer:

- Caspase-3/7 activation assays (luminescence-based) confirm apoptotic pathways .

- Lactate dehydrogenase (LDH) release quantifies necrosis .

- TEM imaging visualizes apoptotic bodies vs. cytoplasmic swelling in necrosis.

What strategies improve literature review efficiency for this compound-related studies?

Answer:

- Advanced Google Scholar queries :

- Citation tracking tools (e.g., Connected Papers) map seminal works.

What in silico and in vitro approaches validate this compound’s interaction with IL-10 in COVID-19 research?

Answer:

- Molecular dynamics (MD) simulations (GROMACS) assess protein-ligand stability, though experimental validation is critical .

- ELISA quantifies IL-10 levels in patient-derived PBMCs post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.